3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
Description
This compound features an azetidine-1-carboxamide core substituted with a 4-methylbenzothiazol-2-yloxy group and a 2-(trifluoromethyl)phenyl moiety. The azetidine ring introduces conformational rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous for pharmacokinetic optimization . The benzothiazole moiety is common in bioactive molecules, often contributing to binding affinity through π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-11-5-4-8-15-16(11)24-18(28-15)27-12-9-25(10-12)17(26)23-14-7-3-2-6-13(14)19(20,21)22/h2-8,12H,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYBMPLWIOEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and azetidine intermediates. The key steps include:
Formation of 4-methylbenzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with 4-methylbenzaldehyde under acidic conditions.
Synthesis of azetidine-1-carboxamide: Azetidine can be synthesized via the cyclization of 3-chloropropionamide with a base such as sodium hydride.
Coupling reaction: The final step involves coupling the 4-methylbenzo[d]thiazole intermediate with the azetidine-1-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted the synthesis of thiazole-based compounds that target specific cancer pathways, suggesting a potential role for the compound in cancer therapeutics .
Inhibition of Enzymatic Activity
The compound is being explored for its role as an inhibitor of O-GlcNAc hydrolase (OGA), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Inhibitors of OGA can potentially reverse tau phosphorylation, a hallmark of Alzheimer's pathology. This suggests that the compound could contribute to the development of treatments for tauopathies .
Study on Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The research indicated that these compounds could disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers found that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to the compound's ability to modulate cellular signaling pathways involved in oxidative stress response .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Thiazole Derivatives ()
Compounds such as 9a–9e incorporate triazole-thiazole-acetamide scaffolds with varied aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Unlike the target compound’s azetidine ring, these analogs use triazole linkers, which may reduce steric hindrance but decrease conformational stability. Synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding moderate to high purity (confirmed by NMR and elemental analysis) .
1,2,4-Triazole-Thiones ()
Derivatives like 7–9 feature sulfonyl groups and tautomeric equilibria between thione and thiol forms. Synthesis via base-mediated cyclization of hydrazinecarbothioamides highlights the role of electron-withdrawing substituents (e.g., Cl, Br) in stabilizing the thione tautomer .
Benzothiazole-Thiazolidinone Hybrids ()
Compounds 4a–4e combine benzothiazole carboxamides with thiazolidinone rings. Fluorophenyl substituents (e.g., in 4c–4d) parallel the target’s trifluoromethyl group, but the thiazolidinone ring introduces additional hydrogen-bonding sites. Synthesized via condensation reactions in ethanol or THF, yields (60–93%) suggest favorable reactivity compared to azetidine-based systems, which may require harsher conditions .
Thiadiazole Derivatives ()
Analog 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine replaces the benzothiazole with a thiadiazole ring, altering electronic properties. The fluorobenzylidene group enhances lipophilicity, similar to the target’s trifluoromethylphenyl group, but the absence of a carboxamide limits polar interactions .
Physicochemical Properties
- The target’s trifluoromethyl group contributes to distinct C-F stretches (~1150–1250 cm⁻¹) absent in non-fluorinated analogs.
- Carboxamide C=O stretches (~1660–1680 cm⁻¹) are common across analogs but absent in triazole-thiones .
Biological Activity
The compound 3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 395.40 g/mol
The presence of the trifluoromethyl and thiazole moieties suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structural features often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : The thiazole group is known for its ability to inhibit various enzymes, including kinases and phosphodiesterases.
- Receptor Modulation : The presence of the azetidine ring may facilitate interactions with G-protein-coupled receptors (GPCRs), which are critical targets in drug development.
Antitumor Activity
A significant area of interest is the compound's antitumor potential. Studies have shown that related compounds can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds similar to this compound have been observed to cause G2/M phase arrest in various cancer cell lines.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cancer cell death.
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HeLa | 15 | Apoptosis via ROS induction | |
| MCF7 | 20 | Cell cycle arrest | |
| A549 | 12 | Enzyme inhibition |
Antimicrobial Activity
The compound's structural properties suggest potential antimicrobial effects. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, likely due to disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
Case Studies
- Case Study on Anticancer Effects : In a study involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy : A recent investigation demonstrated that the compound exhibited notable antimicrobial activity against common pathogens, suggesting its utility in developing new antibiotics.
Q & A
(Basic) What synthetic strategies are commonly employed for constructing the azetidine-carboxamide core in this compound?
The azetidine-carboxamide scaffold is typically synthesized via multi-step routes involving cyclization and amidation. Key steps include:
- Cyclization of azetidine precursors : Formation of the azetidine ring using reagents like triphenylphosphine and carbon tetrachloride under reflux conditions .
- Amidation : Coupling of the azetidine intermediate with a substituted benzo[d]thiazol-2-yloxy moiety using carbodiimide-based coupling agents (e.g., EDC·HCl or DCC) in anhydrous DMF or dichloromethane .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while base additives (e.g., triethylamine) neutralize HCl byproducts .
(Advanced) How can researchers resolve discrepancies in reaction yields when synthesizing thiazole-containing carboxamides under varying conditions?
Yield variations often arise from differences in:
- Catalyst selection : Copper(I) iodide or palladium catalysts improve coupling efficiency in heterocycle formation (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Temperature control : Reactions involving trifluoromethyl groups require strict temperature control (e.g., 0–5°C for nitration steps) to minimize side reactions .
- Purification methods : HPLC or flash chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products, especially when dealing with structurally similar byproducts .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing azetidine methylene protons at δ ~3.5–4.0 ppm) and confirms trifluoromethyl (-CF₃) integration .
- 19F NMR : Validates the presence and position of the trifluoromethyl group (δ ~-60 to -70 ppm) .
- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and detects halogen isotopes (e.g., chlorine/bromine) .
(Advanced) How can computational modeling guide SAR studies for derivatives of this compound?
- Molecular docking : Predicts binding interactions with target proteins (e.g., PFOR enzyme inhibition via amide anion conjugation to active-site residues) .
- DFT calculations : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects (e.g., electron-withdrawing CF₃) with activity .
- MD simulations : Assesses stability of ligand-protein complexes over time (e.g., hydrogen bonding with catalytic residues like Asn154 or Lys198) .
(Basic) What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial screening : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values ≤16 µg/mL indicate potency .
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorometric assays (e.g., α-glucosidase inhibition IC₅₀ ≤ 1 µM) using acarbose as a positive control .
(Advanced) How do structural modifications (e.g., substituent variations) impact bioactivity?
- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and target affinity (e.g., 2.5-fold increase in α-glucosidase inhibition vs. methyl analogs) .
- Heterocycle substitution : Replacing benzo[d]thiazole with thiadiazole reduces cytotoxicity (e.g., IC₅₀ from 12 µM to >100 µM) but improves solubility .
- Steric effects : Bulky substituents (e.g., 4-fluorophenyl) disrupt crystal packing, lowering melting points (e.g., 91–93°C vs. 208°C for unsubstituted analogs) .
(Basic) What are common pitfalls in crystallographic analysis of this compound?
- Polymorphism : Multiple crystal forms may arise due to flexible azetidine rings. Slow evaporation from methanol/water mixtures (7:3 v/v) yields single crystals suitable for X-ray diffraction .
- Hydrogen bonding : Centrosymmetric dimers (N-H···N) and C-H···O/F interactions stabilize the lattice but complicate disorder modeling .
(Advanced) How can conflicting biological data (e.g., varying IC₅₀ values across studies) be reconciled?
- Assay standardization : Normalize protocols (e.g., fixed incubation times, ATP concentration in kinase assays) to minimize inter-lab variability .
- Meta-analysis : Compare data across structurally related compounds (e.g., thiazole vs. oxazole analogs) to identify trends masked by outliers .
- Proteomic profiling : Use LC-MS/MS to confirm target engagement and rule off-target effects .
(Basic) What purification techniques are optimal for isolating this compound?
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) resolves azetidine-carboxamide from unreacted amines .
- Recrystallization : Methanol/chloroform (1:1) yields high-purity crystals (>98% by HPLC) .
(Advanced) What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
